An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] This document delves into the structural features, experimentally determined and predicted properties, and detailed protocols for their empirical validation. The causality behind experimental choices is elucidated to provide field-proven insights for researchers. By integrating data from various sources and outlining robust analytical methodologies, this guide aims to be an essential resource for scientists engaged in the research and development of molecules incorporating this important scaffold.
Introduction and Significance
3-Amino-5-(trifluoromethyl)pyridin-2-ol, existing in tautomeric equilibrium with 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1][2] The presence of an amino group, a hydroxyl group (in its enol form), and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts a unique combination of electronic and steric properties. These features make it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity.[1] Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, predicting its behavior in biological systems, and designing efficient formulation strategies.
Core Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-5-(trifluoromethyl)pyridin-2-ol is presented in Table 1. This data has been compiled from various chemical suppliers and databases. It is crucial to note that some of the listed properties are predicted and should be experimentally verified for any critical application.
| Property | Value | Source(s) |
| CAS Number | 90778-25-9 | [3][4][5][6] |
| Molecular Formula | C₆H₅F₃N₂O | [2][4][6] |
| Molecular Weight | 178.11 g/mol | [2][4][6] |
| Appearance | Off-white to pale yellow crystalline powder | [7] |
| Melting Point | 164-168 °C | [7] |
| Boiling Point (Predicted) | 256.7 ± 40.0 °C | [4] |
| Density (Predicted) | 1.457 ± 0.06 g/cm³ | [4] |
| Solubility | Slightly soluble in water; Soluble in DMSO and DMF | [7] |
| pKa (Predicted) | 11.39 ± 0.10 | [4] |
| Purity | ≥97-98% | [6][7] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. | [4][5] |
Experimental Determination of Physicochemical Properties
To ensure the highest level of scientific integrity, experimental validation of the physicochemical properties is essential. The following section outlines detailed, self-validating protocols for the determination of key parameters.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The reported melting point of 164-168 °C suggests a relatively pure compound.[7]
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline 3-Amino-5-(trifluoromethyl)pyridin-2-ol is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[8]
-
Measurement:
-
A rapid heating rate (e.g., 10-15 °C/min) is initially employed to determine an approximate melting point.[9]
-
The apparatus is then allowed to cool.
-
A second determination is performed with a slow heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[9]
-
-
Validation: The procedure should be repeated at least twice to ensure reproducibility. The calibration of the thermometer should be regularly checked with certified standards.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The statement "slightly soluble in water; soluble in organic solvents like DMSO and DMF" provides a qualitative assessment.[7] A quantitative determination, particularly in aqueous buffers of varying pH, is crucial for drug development.[10]
Experimental Protocol (Equilibrium Shake-Flask Method):
-
Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) and other relevant organic solvents.[10] The experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[10]
-
Sample Addition: Add an excess amount of 3-Amino-5-(trifluoromethyl)pyridin-2-ol to a known volume of each solvent in a sealed vial. The excess solid ensures that equilibrium is reached.[11]
-
Equilibration: The vials are agitated (e.g., on a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[11]
-
Sample Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate for each solvent. The pH of the aqueous buffers should be verified before and after the experiment.[10]
Caption: Workflow for Solubility Determination.
pKa Determination
The predicted pKa of 11.39 suggests that 3-Amino-5-(trifluoromethyl)pyridin-2-ol is a weak acid, likely due to the hydroxyl group on the pyridine ring.[4] The amino group would have a much lower pKa. Experimental determination is necessary to confirm this value, as it significantly influences solubility and absorption characteristics.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure sufficient solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acidic protons have been neutralized.[1]
-
Validation: The titration should be performed multiple times. The pH meter must be calibrated with standard buffers before use. For sparingly soluble compounds, specialized techniques like spectrophotometric or solubility-based pKa determination may be required.[1]
Spectral and Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would provide information on the number and environment of protons on the pyridine ring and the amino group.
-
¹³C NMR would show the signals for the carbon atoms in the molecule, with the trifluoromethyl group exhibiting a characteristic quartet.
-
¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group, which would appear as a singlet.
-
-
Infrared (IR) Spectroscopy: Key functional groups would produce characteristic absorption bands, such as N-H stretching for the amino group, O-H stretching for the hydroxyl group, and C=O stretching for the pyridone tautomer.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (178.11 g/mol ) and provide information about its fragmentation pattern, aiding in structural elucidation.[2][4][6]
Representative Synthesis Pathway
As a key intermediate, understanding its synthesis is crucial. While the exact commercial synthesis route may be proprietary, a plausible synthetic approach can be proposed based on established pyridine chemistry. A potential route could involve the construction of the substituted pyridine ring followed by functional group manipulations. Researchers interested in the synthesis of trifluoromethylpyridines can refer to literature reviews on this topic for various synthetic strategies.[12]
Disclaimer: The following is a generalized, theoretical synthesis pathway and has not been experimentally validated for this specific compound.
Caption: A Theoretical Synthesis Pathway.
Conclusion
3-Amino-5-(trifluoromethyl)pyridin-2-ol is a valuable building block in modern drug discovery and agrochemical research. This guide has consolidated the available physicochemical data and provided a framework for its experimental validation. By employing the detailed protocols herein, researchers can ensure the quality and consistency of this intermediate, thereby facilitating the discovery and development of new chemical entities. The synthesis and application of trifluoromethyl-containing heterocycles remain an active area of research, and a thorough understanding of the properties of key intermediates like the one discussed is fundamental to future innovation.
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